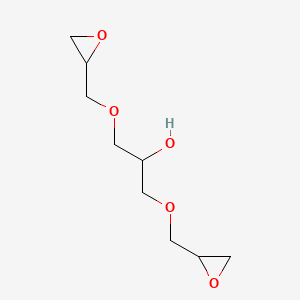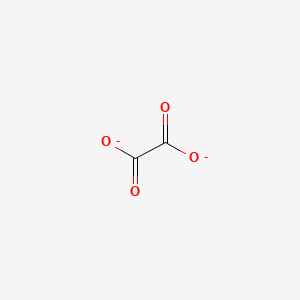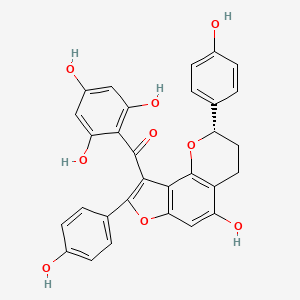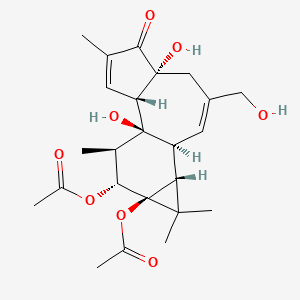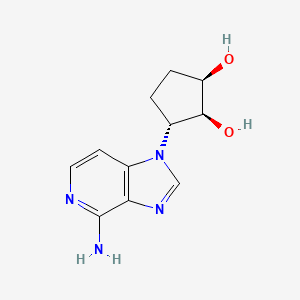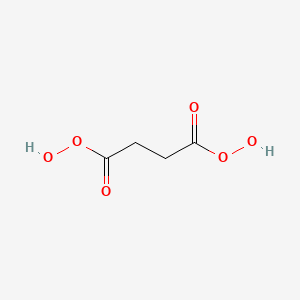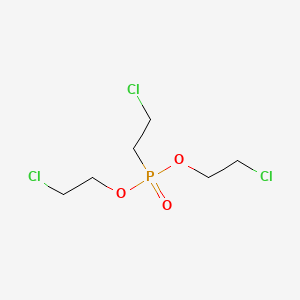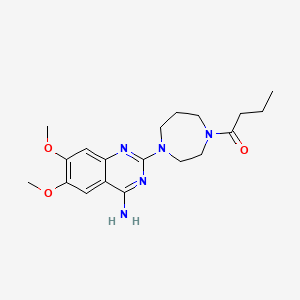
Bunazosin
概要
説明
ブナゾシンは、アルファ1アドレナリン受容体拮抗薬として分類される化学化合物です。当初、前立腺肥大症の治療のために開発されました。前立腺肥大症は、前立腺が肥大化する病気です。 日本では、ブナゾシンは、ぶどう膜 склеральный経路を介して眼圧を低下させることで緑内障を治療するための局所製剤として承認されています .
作用機序
ブナゾシンは、平滑筋の収縮に関与するアルファ1アドレナリン受容体を阻害することで作用します。ブナゾシンはこれらの受容体を阻害することで、平滑筋を弛緩させ、血圧を低下させ、血流を改善します。 眼では、ブナゾシンは、ぶどう膜 склеральный経路を介した房水の流出を促進することで、眼圧を低下させます .
6. 類似の化合物との比較
ブナゾシンは、プラゾシン、ドキサゾシン、テラゾシンなどの他のアルファ1アドレナリン受容体拮抗薬と類似しています。ブナゾシンは、局所製剤として緑内障治療に用いられているという点でユニークです。 プラゾシンやドキサゾシンは、主に高血圧や前立腺肥大症の治療に用いられる一方、ブナゾシンは眼の血流を改善し、眼圧を低下させることができるため、他の薬剤とは異なる特徴を持っています .
類似化合物
- プラゾシン
- ドキサゾシン
- テラゾシン
生化学分析
Biochemical Properties
Bunazosin plays a significant role in biochemical reactions by interacting with alpha-1 adrenergic receptors. These receptors are G protein-coupled receptors that mediate various physiological responses such as vasoconstriction and smooth muscle contraction. By binding to these receptors, this compound inhibits their activity, leading to vasodilation and decreased blood pressure
Cellular Effects
This compound influences various cellular processes, particularly in ocular cells. It has been shown to increase choroidal blood perfusion, which can help in the treatment of myopia by preventing choroidal thinning . The compound also affects cell signaling pathways by blocking alpha-1 adrenergic receptors, leading to changes in gene expression and cellular metabolism. This blockade results in decreased intracellular calcium levels, which can influence muscle contraction and other cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to alpha-1 adrenergic receptors, preventing the binding of endogenous catecholamines like norepinephrine. This inhibition reduces the activation of downstream signaling pathways that typically result in vasoconstriction and increased intraocular pressure . By blocking these receptors, this compound promotes vasodilation and reduces intraocular pressure, making it effective in treating conditions like glaucoma .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, the administration of this compound eye drops in a murine model showed a dose-dependent suppression of myopia progression over a period of three weeks . The compound’s stability and degradation in laboratory settings have not been extensively studied, but its long-term effects on cellular function, particularly in ocular cells, suggest potential benefits in treating chronic conditions like glaucoma .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study involving lens-induced myopia in mice, higher doses of this compound eye drops resulted in a more significant suppression of myopic shift and axial elongation . The study also noted that excessive doses could lead to adverse effects, such as scleral thinning and potential toxicity . Therefore, careful dosage management is crucial to maximize therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate intraocular pressure and vascular tone. The compound is metabolized primarily in the liver, where it undergoes biotransformation to inactive metabolites The effects of this compound on metabolic flux and metabolite levels are not extensively studied, but its primary action is through receptor blockade rather than metabolic modulation .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through passive diffusion. In ocular tissues, the compound is absorbed into the aqueous humor and distributed to the iris-ciliary body, cornea, and other ocular structures . The transporters or binding proteins involved in its distribution are not well-characterized, but its localization in ocular tissues suggests efficient penetration and retention in target areas .
Subcellular Localization
The subcellular localization of this compound is primarily within the plasma membrane, where it interacts with alpha-1 adrenergic receptors. This localization is crucial for its activity, as it allows the compound to effectively block receptor-mediated signaling pathways . There are no specific targeting signals or post-translational modifications known to direct this compound to other cellular compartments, indicating that its primary site of action is at the cell surface .
準備方法
ブナゾシンの合成には、2-クロロ-6,7-ジメトキシ-4-キナゾリンアミンと1-(1,4-ジアゼパン-1-イル)ブタン-1-オンの反応が含まれます . 反応条件としては、通常、有機溶媒と制御された温度を用いて、目的の生成物を高純度で得ることがあります。工業生産方法では、同様の反応経路を用いて大規模合成が行われますが、効率と収率を最適化しています。
3. 化学反応の分析
ブナゾシンは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの酸化剤によって促進される可能性があります。
還元: 還元反応には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬が用いられる場合があります。
置換: 求核置換反応が発生し、求核剤が化合物中の特定の官能基を置換します。これらの反応で用いられる一般的な試薬と条件には、有機溶媒、制御された温度、および反応を完了させるための特定の触媒などがあります。生成される主要な生成物は、使用する特定の反応条件と試薬によって異なります。
4. 科学研究への応用
ブナゾシンは、いくつかの科学研究に用いられています。
化学: ブナゾシンは、アルファ1アドレナリン受容体拮抗薬を含む研究の基準化合物として用いられます。
生物学: 研究により、ブナゾシンは、眼神経への血流を改善する可能性があることが示されており、眼の健康に関する研究の候補となっています.
化学反応の分析
Bunazosin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Bunazosin has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving alpha-1 adrenergic receptor antagonists.
Medicine: This compound is used in clinical trials for treating high blood pressure and glaucoma.
類似化合物との比較
Bunazosin is similar to other alpha-1 adrenergic receptor antagonists such as prazosin, doxazosin, and terazosin. it is unique in its application for glaucoma treatment in a topical form. While prazosin and doxazosin are primarily used for hypertension and benign prostatic hyperplasia, this compound’s ability to improve ocular blood flow and reduce intraocular pressure sets it apart .
Similar Compounds
- Prazosin
- Doxazosin
- Terazosin
特性
IUPAC Name |
1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-1,4-diazepan-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3/c1-4-6-17(25)23-7-5-8-24(10-9-23)19-21-14-12-16(27-3)15(26-2)11-13(14)18(20)22-19/h11-12H,4-10H2,1-3H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLJLALHBZGAFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52712-76-2 (hydrochloride) | |
| Record name | Bunazosin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080755517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7022700 | |
| Record name | Bunazosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80755-51-7 | |
| Record name | Bunazosin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80755-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bunazosin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080755517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bunazosin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12230 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bunazosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUNAZOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UUW4V7G2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


